2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

Secure your supply of 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one (CAS 39696-16-7), the definitive 5-substituted indane scaffold for advanced medicinal chemistry. Unlike generic phenacyl bromides or 4-/6-substituted regioisomers, its rigid indane core and 5-position bromoacetyl group are essential for constructing HSP90 inhibitors (as in WO2012154770A1), MCH antagonists (US-8552199-B2), and CNS-targeting aminoacetyl-indanes. This electrophilic building block enables direct Hantzsch-type thiazole synthesis for anti-tubercular candidates. Standard purity is ≥95%. Ensure structural accuracy in your SAR studies. Request a quote or place your order today for immediate stock availability.

Molecular Formula C11H11BrO
Molecular Weight 239.11 g/mol
CAS No. 39696-16-7
Cat. No. B1281747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one
CAS39696-16-7
Molecular FormulaC11H11BrO
Molecular Weight239.11 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C=C(C=C2)C(=O)CBr
InChIInChI=1S/C11H11BrO/c12-7-11(13)10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2
InChIKeyDFEHZZYGFCZAOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one (CAS 39696-16-7): A Differentiated α-Bromoketone Building Block


2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one (CAS 39696-16-7), also known as 5-bromoacetylindane [1], is a specialized α-bromoketone building block containing a fused 2,3-dihydro-1H-indene (indane) scaffold with a reactive bromoacetyl group at the 5-position. This compound serves as a versatile electrophilic intermediate for the synthesis of heterocyclic compounds and substituted indane derivatives [2].

Why 2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one Cannot Be Simply Replaced by Generic Bromoketones


This compound presents a distinct combination of an electrophilic α-bromoketone moiety and a rigid indane core that generic alternatives cannot replicate. The 5-position substitution pattern on the indane ring directs subsequent derivatization in ways that differ fundamentally from 4- or 6-substituted regioisomers [1] or non-cyclic phenacyl bromides. Furthermore, the saturated 2,3-dihydroindene scaffold provides conformational constraints distinct from fully aromatic indene or indole systems, enabling access to specific pharmacophore geometries [2].

2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one: Head-to-Head Comparative Evidence Guide


Regiochemical Specificity: 5-Substituted Indane vs. Alternative Substitution Patterns

This compound installs the reactive handle at the indane 5-position, enabling access to a pharmacophore topology that differs from regioisomeric variants. In patent WO2012154770A1 for HSP90 inhibitors, the 5-substituted indane scaffold serves as a critical structural component for achieving target binding, whereas 4-substituted or 6-substituted indane regioisomers would alter the spatial orientation of the pendant pharmacophore [1]. The 2,3-dihydroindene core provides a saturated, non-planar geometry distinct from fully aromatic indene or indole alternatives [2].

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

Electrophilic Reactivity Profile: α-Bromoketone vs. Alternative Electrophiles

The α-bromoketone moiety in this compound offers a distinct reactivity profile compared to alternative electrophilic handles. In nucleophilic substitution reactions with amines, the compound reacts efficiently to form aminoacetyl-indane derivatives [1]. This SN2-type reactivity differs from that of alternative electrophiles such as acid chlorides (more reactive, less selective) or alkyl iodides (different leaving group characteristics) [2]. The carbonyl group adjacent to the bromomethyl unit activates the site for nucleophilic attack while also enabling subsequent ketone functionalization, providing dual synthetic utility not available with simple alkyl bromides or non-carbonyl-activated electrophiles [1].

Synthetic Methodology Nucleophilic Substitution Heterocycle Synthesis

Validated Intermediate Status: Enabling Key Therapeutic Programs

This compound is explicitly cited as a key synthetic intermediate in multiple patent applications covering distinct therapeutic areas. Patent WO2012154770A1 describes its use as a starting material for preparing substituted indazole derivatives as HSP90 inhibitors, with specific working examples demonstrating the synthetic route [1]. US Patent 8552199-B2 (Sanofi) identifies the substituted indane scaffold—for which this compound is a direct precursor—as a privileged structure for MCH antagonist development [2]. This dual validation across independent programs and therapeutic targets demonstrates that the 5-bromoacetylindane motif offers unique enabling value not readily replicated by generic alternatives [1] [2].

Drug Discovery HSP90 Inhibition Patent-Validated Scaffold

Validated Application Scenarios for 2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one (CAS 39696-16-7)


Synthesis of 5-(Aminoacetyl)-indane Derivatives for CNS-Targeted Drug Discovery

This compound serves as the direct precursor to 5-(aminoacetyl)-indanes, a class of compounds investigated for neurotropic and psychotropic activity. Reaction with secondary amines in ether at 0–5°C yields aminoacetyl-indanes, which can be further reduced with LiAlH₄ to the corresponding 1-(5-indanyl)-2-aminoethanols [1]. The indane scaffold provides a conformationally constrained pharmacophore for targeting CNS receptors, and the 5-substitution pattern is essential for maintaining the proper spatial orientation required for target engagement [1].

Preparation of 4-(Indan-5-yl)thiazole Derivatives for Anti-Infective Screening

The compound has been specifically employed for the synthesis of N-[4-(indan-5-yl)thiazol-2-yl]-N′-(1-phenylethylidene) hydrazine derivatives via reaction with acetophenone thiosemicarbazones in ethanol [1]. This Hantzsch-type condensation exploits the α-bromoketone functionality to construct the thiazole heterocycle directly fused to the indane core, enabling the generation of structurally novel anti-tubercular screening candidates that incorporate the 5-indanyl pharmacophore [1].

Synthesis of Substituted Indazole HSP90 Inhibitors

Patent WO2012154770A1 explicitly identifies this compound as a starting material for preparing substituted indazole derivatives with HSP90 inhibitory activity [1]. The synthetic route leverages the 5-position bromoacetyl group to introduce the indane moiety into the final pharmacophore. Researchers seeking to reproduce or modify these patented HSP90 inhibitor structures must procure this exact compound, as alternative substitution patterns or core scaffolds would alter the spatial arrangement of key binding elements [1].

Generation of MCH Antagonist Scaffolds via Substituted Indane Intermediates

Sanofi patent US-8552199-B2 describes substituted indanes as MCH (melanin-concentrating hormone) antagonists with potential applications in metabolic disorders including obesity, diabetes, and lipid metabolism regulation [1]. This bromoacetyl compound serves as a key building block for introducing the 5-indanyl moiety into more complex MCH antagonist structures. The specific 5-position substitution on the saturated indane core provides a unique pharmacophore geometry that cannot be achieved using fully aromatic indole or indene alternatives [1].

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